molecular formula C6H11NO2 B188677 Cyclopentyl carbamate CAS No. 4144-77-8

Cyclopentyl carbamate

Cat. No.: B188677
CAS No.: 4144-77-8
M. Wt: 129.16 g/mol
InChI Key: JMFVWNKPLURQMI-UHFFFAOYSA-N
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Description

Cyclopentyl carbamate is an organic compound with the molecular formula C6H11NO2 It belongs to the class of carbamates, which are esters of carbamic acid this compound is characterized by a cyclopentane ring attached to a carbamate group

Scientific Research Applications

Cyclopentyl carbamate has several applications in scientific research:

Mechanism of Action

Target of Action

Cyclopentyl carbamate, like other carbamates, is known to interact with various targets in the body. For instance, a related compound, 1- (PHENYLMETHYL)CYCLOPENTYL [ (1S)-1-FORMYLPENTYL]CARBAMATE, has been found to interact with Cathepsin K in humans .

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

For instance, carbamate pesticides have been found to affect enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

Carbamates in general are known to have various effects based on their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, carbamate pesticides can become environmental contaminants through their use and application . They can harm non-target organisms and lead to ecological disturbance .

Safety and Hazards

As with any chemical compound, it’s important to handle cyclopentyl carbamate with care. It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Carbamates, including cyclopentyl carbamate, have received much attention due to their application in drug design and discovery . For example, carbamate-functionalized oxaliplatin (IV) complexes have been proposed as potential hypoxia-activated prodrugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phosgene or its derivatives, such as chloroformates. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous synthesis methods. For example, the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can be employed. This method offers advantages such as reduced reaction time and environmentally benign conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form cyclopentylamine and carbon dioxide.

    Oxidation: Under oxidative conditions, this compound can be converted to cyclopentanone and other oxidation products.

    Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Cyclopentylamine and carbon dioxide.

    Oxidation: Cyclopentanone.

    Substitution: Various carbamate derivatives.

Comparison with Similar Compounds

  • Cyclohexyl carbamate
  • Cycloheptyl carbamate
  • Ethyl carbamate

Properties

IUPAC Name

cyclopentyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVWNKPLURQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961688
Record name Cyclopentyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-77-8
Record name Cyclopentanol, carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate structure in nucleoside analogue synthesis?

A: This compound serves as a vital enantioselective intermediate for producing carbocyclic analogues of 2′-deoxynucleotides []. Its structure is particularly significant because it mimics the relative substitution pattern found in β-2-deoxy­ribosyl­amine, a key component of natural nucleosides. This structural similarity makes it a suitable scaffold for developing nucleoside analogues with potentially enhanced properties.

Q2: How is the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate confirmed?

A: The relative configuration of the cyclopentane ring in tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, crucial for its activity, was confirmed using X-ray crystallography []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, offering unambiguous proof of its structure.

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